Cas no 1806371-66-3 (Ethyl 4-(3-chloropropyl)-2-iodobenzoate)
Ethyl 4-(3-chloropropyl)-2-iodobenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-(3-chloropropyl)-2-iodobenzoate
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- Inchi: 1S/C12H14ClIO2/c1-2-16-12(15)10-6-5-9(4-3-7-13)8-11(10)14/h5-6,8H,2-4,7H2,1H3
- InChI Key: RZSUMBUCOQZXBB-UHFFFAOYSA-N
- SMILES: IC1=C(C(=O)OCC)C=CC(=C1)CCCCl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 223
- XLogP3: 4
- Topological Polar Surface Area: 26.3
Ethyl 4-(3-chloropropyl)-2-iodobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015006803-250mg |
Ethyl 4-(3-chloropropyl)-2-iodobenzoate |
1806371-66-3 | 97% | 250mg |
484.80 USD | 2021-05-31 | |
| Alichem | A015006803-500mg |
Ethyl 4-(3-chloropropyl)-2-iodobenzoate |
1806371-66-3 | 97% | 500mg |
782.40 USD | 2021-05-31 | |
| Alichem | A015006803-1g |
Ethyl 4-(3-chloropropyl)-2-iodobenzoate |
1806371-66-3 | 97% | 1g |
1,475.10 USD | 2021-05-31 |
Ethyl 4-(3-chloropropyl)-2-iodobenzoate Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on Ethyl 4-(3-chloropropyl)-2-iodobenzoate
Ethyl 4-(3-chloropropyl)-2-iodobenzoate (CAS No. 1806371-66-3)
Ethyl 4-(3-chloropropyl)-2-iodobenzoate, with the CAS number 1806371-66-3, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure featuring an ethyl ester group, a 3-chloropropyl substituent, and an iodine atom at specific positions on the benzene ring, exhibits intriguing chemical properties and potential applications in drug design and material science.
The synthesis of Ethyl 4-(3-chloropropyl)-2-iodobenzoate involves a multi-step process that typically begins with the preparation of the corresponding benzoic acid derivative. Recent advancements in catalytic methodologies have enabled more efficient and selective syntheses, reducing production costs while maintaining high purity levels. The compound's structure allows for versatile functionalization, making it a valuable intermediate in the development of bioactive molecules.
Recent studies have highlighted the potential of Ethyl 4-(3-chloropropyl)-2-iodobenzoate as a precursor in the synthesis of novel pharmaceutical agents. Its iodine substituent plays a critical role in enabling radiolabeling techniques, which are essential for imaging applications in nuclear medicine. Additionally, the chlorinated propyl group enhances the compound's lipophilicity, improving its ability to cross biological membranes—a crucial property for drug delivery systems.
In terms of application, Ethyl 4-(3-chloropropyl)-2-iodobenzoate has shown promise in the development of anticancer drugs. Researchers have demonstrated that derivatives of this compound can selectively target cancer cells by exploiting their altered metabolic pathways. Furthermore, its unique electronic properties make it a candidate for use in advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
From an environmental perspective, understanding the degradation pathways of Ethyl 4-(3-chloropropyl)-2-iodobenzoate is crucial for assessing its ecological impact. Recent investigations using computational chemistry models have provided insights into its biodegradation mechanisms under various environmental conditions. These studies emphasize the importance of responsible handling and disposal to minimize ecological risks.
In conclusion, Ethyl 4-(3-chloropropyl)-2-iodobenzoate (CAS No. 1806371-66-3) stands as a testament to the ingenuity of modern organic chemistry. Its versatile structure and promising applications across multiple disciplines underscore its significance in contemporary scientific research. As ongoing studies continue to unravel its full potential, this compound is poised to play an increasingly important role in advancing both therapeutic and technological innovations.
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